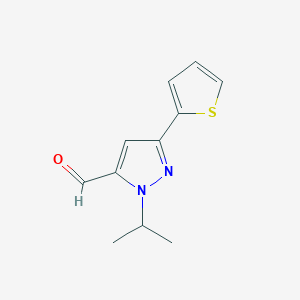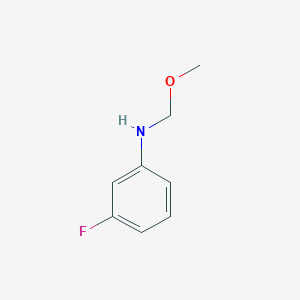
(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as substituted pyridines. These compounds are characterized by a pyridine ring substituted at various positions with different functional groups. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted pyridine.
Chlorination: The pyridine ring is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction, often using an amine source like ethylamine.
Resolution: The (1S) enantiomer is separated using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
科学的研究の応用
(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of (1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride: The enantiomer of the compound with potentially different biological activity.
2-chloro-5-(ethylamino)pyridine: A structurally similar compound with different substitution patterns.
5-chloro-2-(methylamino)pyridine: Another related compound with a different amine group.
Uniqueness
(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride is unique due to its specific stereochemistry and substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H10Cl2N2 |
|---|---|
分子量 |
193.07 g/mol |
IUPAC名 |
(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
DPXIFWYDDZFXJN-JEDNCBNOSA-N |
異性体SMILES |
C[C@@H](C1=NC=C(C=C1)Cl)N.Cl |
正規SMILES |
CC(C1=NC=C(C=C1)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)


![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
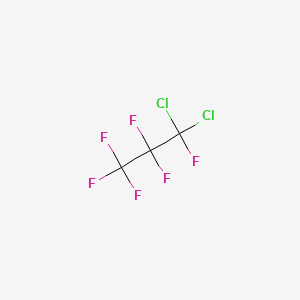
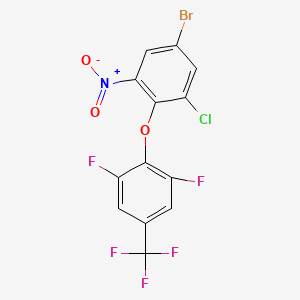
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
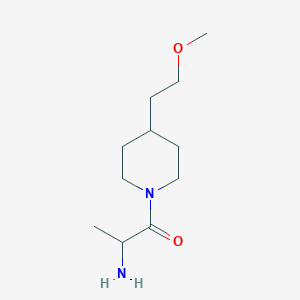
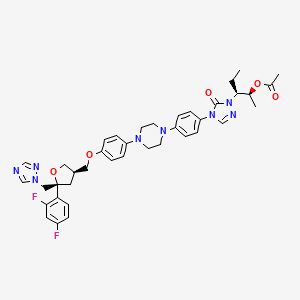

![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)
